Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework, which provides a three-dimensional structure that can be advantageous in drug discovery and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common synthetic route includes the reaction of a suitable azetidine derivative with a tert-butyl ester under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spirocyclic framework allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted spirocyclic compounds. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Mechanism of Action
The mechanism of action of Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: Another spirocyclic compound with a similar structure but different ring size.
Tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: A compound with a similar spirocyclic framework but different functional groups.
Uniqueness
Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific ring size and functional groups, which provide distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)9(14)5-4-6-16-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
YVEGVWAXJQZGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCCO2)O |
Origin of Product |
United States |
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